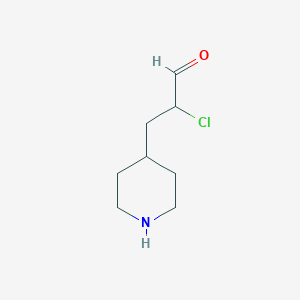

2-Chloro-3-(piperidin-4-yl)propanal

Description

2-Chloro-3-(piperidin-4-yl)propanal is a synthetic organic compound characterized by a propanal backbone substituted with a chlorine atom at the C2 position and a piperidin-4-yl group at the C3 position. The compound’s aldehyde group confers reactivity, while the piperidine moiety may enhance interactions with biological targets, such as enzymes or neurotransmitter receptors. Limited direct data exist on its applications, but its structural features align with compounds studied for pharmaceutical and chemical synthesis purposes .

Properties

Molecular Formula |

C8H14ClNO |

|---|---|

Molecular Weight |

175.65 g/mol |

IUPAC Name |

2-chloro-3-piperidin-4-ylpropanal |

InChI |

InChI=1S/C8H14ClNO/c9-8(6-11)5-7-1-3-10-4-2-7/h6-8,10H,1-5H2 |

InChI Key |

YYHXQXBCIIUFAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC(C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-4-yl)propanal typically involves the reaction of piperidine with 2-chloropropanal under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-4-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.

Major Products Formed

Oxidation: 2-Chloro-3-(piperidin-4-yl)propanoic acid.

Reduction: 2-Chloro-3-(piperidin-4-yl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-3-(piperidin-4-yl)propanal serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows it to be incorporated into more complex molecules with potential therapeutic effects. For example, studies have explored its interactions with enzymes such as acetylcholinesterase, indicating its potential role in treating neurological disorders.

Research indicates that this compound exhibits significant biological activity, particularly in neurological contexts. Its structure enables it to interact with biological macromolecules, influencing enzyme activity and receptor interactions. This characteristic makes it a candidate for exploring therapeutic properties related to conditions like Alzheimer's disease and other neurodegenerative disorders .

Interaction Studies

Studies have demonstrated that modifications at the chlorine position can impact binding affinity and mechanisms when interacting with specific enzymes. Understanding these interactions is crucial for developing compounds with enhanced efficacy in therapeutic applications. The compound's unique structural characteristics compared to other piperidine derivatives further emphasize its potential in drug design.

Neurological Research

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of derivatives based on this compound. The findings indicated that certain modifications could enhance antiproliferative activities against cancer cell lines (MDA-MB-231 and MCF-7), suggesting potential applications in oncology as well .

Inhibitory Activity

Another case study focused on the compound's inhibitory activity against cysteine proteases, particularly Cathepsin S. This protease is implicated in various metabolic diseases such as diabetes and cancer. The study concluded that derivatives of this compound could serve as effective therapeutics for these conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-4-yl)propanal involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Chloro-3-(piperidin-4-yl)propanal with key analogs:

Biological Activity

2-Chloro-3-(piperidin-4-yl)propanal is an organic compound notable for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. Its unique structure, featuring a piperidine ring and an aldehyde functional group, allows it to interact with various biological macromolecules, influencing enzyme activity and receptor interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₄ClNO

- Molecular Weight : 175.65 g/mol

- Structural Features : The compound consists of a six-membered heterocyclic structure containing one nitrogen atom. The chlorine atom at the second position and the piperidine moiety at the third position are crucial for its reactivity and biological properties.

Research indicates that this compound exhibits significant interactions with various enzymes and receptors. One of the key areas of study is its interaction with acetylcholinesterase (AChE), where modifications at the chlorine position can influence binding affinity and inhibition mechanisms. This interaction is critical for developing therapeutic agents targeting neurodegenerative diseases.

Interaction with Acetylcholinesterase

The ability of this compound to inhibit AChE suggests potential applications in treating conditions like Alzheimer's disease. Studies have shown that structural modifications can enhance or reduce inhibitory potency, indicating a structure-activity relationship (SAR) that is essential for optimizing drug design .

Neurological Applications

This compound has been explored for its neuroprotective properties. Its ability to inhibit oxidative stress through metal ion chelation may contribute to its efficacy in protecting neuronal cells from damage associated with neurodegenerative diseases .

Antimicrobial and Anticancer Properties

In addition to neurological applications, this compound has shown promise in antimicrobial and anticancer research. Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines, although further investigation is needed to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives. The following table summarizes some similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(morpholin-4-yl)propanal | Contains a morpholine ring instead of piperidine | Different ring structure affects reactivity |

| 2-Chloro-3-(pyrrolidin-1-yl)propanal | Features a pyrrolidine ring | Smaller ring may alter biological interactions |

| 2-Chloro-3-(azepan-1-yl)propanal | Incorporates an azepane ring | Larger ring may influence steric hindrance |

This comparison highlights how variations in ring structure can lead to differences in chemical behavior and biological effects, making each compound unique despite their similarities.

Case Studies

Recent studies have focused on evaluating the NLRP3 inhibitory activity of compounds related to this compound. For example, differentiated THP-1 cells treated with lipopolysaccharide (LPS) exhibited significant responses when exposed to this compound, indicating its potential role in modulating inflammatory responses .

Table 1 below summarizes the results from a study measuring pyroptosis reduction in THP-1 cells treated with various compounds:

| Compound Name | Concentration (µM) | Pyroptosis % Decrease |

|---|---|---|

| This compound | 10 | 40% |

| Control | - | 0% |

These findings suggest that this compound may play a role in reducing inflammatory cell death, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.